molecular formula C8H13NO2 B159401 (3aR,4R)-4-propan-2-yl-3,3a,4,6-tetrahydrofuro[3,4-c][1,2]oxazole CAS No. 136969-04-5

(3aR,4R)-4-propan-2-yl-3,3a,4,6-tetrahydrofuro[3,4-c][1,2]oxazole

Cat. No.: B159401
CAS No.: 136969-04-5
M. Wt: 155.19 g/mol
InChI Key: NEJTZOPGXSOVTP-POYBYMJQSA-N
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Description

(3aR,4R)-4-propan-2-yl-3,3a,4,6-tetrahydrofuro[3,4-c][1,2]oxazole is a bicyclic compound that belongs to the class of furoisoxazoles. These compounds are known for their diverse biological activities, including fungicidal, anti-inflammatory, and analgesic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H,6H-Furo[3,4-c]isoxazole derivatives typically involves a Michael addition followed by an intramolecular cycloaddition. For instance, substituted alkynol can be treated with n-butyllithium in tetrahydrofuran at -70°C, followed by the addition of nitroalkene. The subsequent acidic workup affords nitro ether, which can be cyclized into furoisoxazoles through a nitrile oxide intermediate in the presence of phenyl isocyanate and triethylamine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

3H,6H-Furo[3,4-c]isoxazole derivatives undergo various chemical reactions, including:

    Oxidation: These compounds can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Substitution reactions can introduce various functional groups at different positions on the furoisoxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce dihydro derivatives.

Scientific Research Applications

3H,6H-Furo[3,4-c]isoxazole derivatives have a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3H,6H-Furo[3,4-c]isoxazole derivatives involves their interaction with specific molecular targets. For instance, their fungicidal activity is attributed to the inhibition of key enzymes in the fungal metabolic pathways. The exact molecular targets and pathways can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

136969-04-5

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

(3aR,4R)-4-propan-2-yl-3,3a,4,6-tetrahydrofuro[3,4-c][1,2]oxazole

InChI

InChI=1S/C8H13NO2/c1-5(2)8-6-3-11-9-7(6)4-10-8/h5-6,8H,3-4H2,1-2H3/t6-,8+/m0/s1

InChI Key

NEJTZOPGXSOVTP-POYBYMJQSA-N

SMILES

CC(C)C1C2CON=C2CO1

Isomeric SMILES

CC(C)[C@@H]1[C@H]2CON=C2CO1

Canonical SMILES

CC(C)C1C2CON=C2CO1

Synonyms

3H,6H-Furo[3,4-c]isoxazole,3a,4-dihydro-4-(1-methylethyl)-,cis-(9CI)

Origin of Product

United States

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